1,5-Methanopentalen-1(2H)-ol, hexahydro-
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Overview
Description
1,5-Methanopentalen-1(2H)-ol, hexahydro- is a bicyclic organic compound characterized by its unique structure, which includes a methano bridge and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Methanopentalen-1(2H)-ol, hexahydro- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and formaldehyde.
Cyclization: The key step involves the cyclization of these starting materials under acidic conditions to form the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of 1,5-Methanopentalen-1(2H)-ol, hexahydro- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Methanopentalen-1(2H)-ol, hexahydro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, amines, or other substituted derivatives.
Scientific Research Applications
1,5-Methanopentalen-1(2H)-ol, hexahydro- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of new materials with unique properties, such as non-linear optical materials.
Mechanism of Action
The mechanism of action of 1,5-Methanopentalen-1(2H)-ol, hexahydro- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the bicyclic structure can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Methanoazocino[4,3-b]indole: This compound shares a similar bicyclic structure but includes an indole moiety.
Hexahydro-1,5-methanoazocino[4,3-b]indole: Another related compound with a similar core structure but different functional groups.
Uniqueness
1,5-Methanopentalen-1(2H)-ol, hexahydro- is unique due to its specific combination of a methano bridge and a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
111457-85-3 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
tricyclo[4.2.1.03,7]nonan-3-ol |
InChI |
InChI=1S/C9H14O/c10-9-2-1-7-3-6(5-9)4-8(7)9/h6-8,10H,1-5H2 |
InChI Key |
VCEPCSVFFOPLEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3CC1C2C3)O |
Origin of Product |
United States |
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